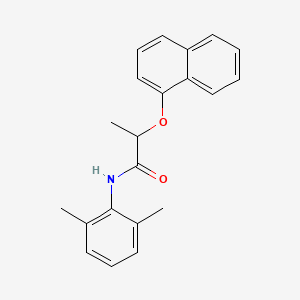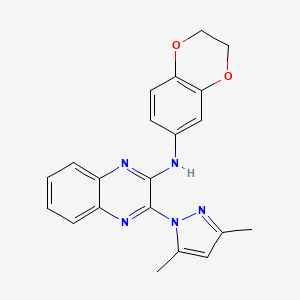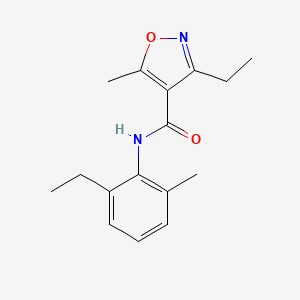![molecular formula C14H19FN2O2 B4621987 2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4621987.png)
2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorophenyl and morpholinyl acetamide derivatives involves complex organic reactions, including fluorination, amination, and cyclization processes. For instance, perfluoro-[N-(4-pyridyl)acetamide] serves as a site-selective electrophilic fluorinating agent under mild conditions, demonstrating the role of fluorination in synthesizing fluorophenyl derivatives (Banks et al., 1996). Furthermore, the synthesis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine illustrates the refluxing and crystallization techniques used to obtain structurally similar compounds (Mamatha S.V et al., 2019).
Molecular Structure Analysis
Characterization and structural analysis of these compounds typically involve spectroscopic methods such as NMR, IR, and Mass spectral studies, complemented by single crystal X-ray diffraction studies. This allows for the detailed elucidation of molecular structures, confirming the placement of fluorophenyl and morpholinyl groups and their impact on the overall molecular geometry (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide derivatives often highlight their reactivity towards various agents, leading to the formation of novel compounds. These reactions are essential for understanding the chemical behavior and potential applications of these compounds. For instance, the antimicrobial and hemolytic activity studies of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showcase the chemical reactivity and potential biological applications of these derivatives (Samreen Gul et al., 2017).
Aplicaciones Científicas De Investigación
Electrophilic Fluorinating Agent : 2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide derivatives have been studied for their potential as electrophilic fluorinating agents. Such compounds can effectively fluorinate various substrates under mild conditions, indicating their utility in organic synthesis and chemical modifications (Banks, Besheesh, & Tsiliopoulos, 1996).
Antifungal Agents : Derivatives of this compound have shown potent antifungal activity against a range of fungi, including Candida and Aspergillus species. This indicates their potential application in developing new antifungal drugs (Bardiot et al., 2015).
Cancer Research : Research into similar morpholine derivatives has identified potential applications in cancer treatment. For example, certain compounds have shown potent cytotoxic activity against various human cancer cell lines, suggesting their potential as chemotherapeutic agents (Riadi et al., 2021).
Antimicrobial Activity : Some novel sulfonamide derivatives related to this compound have been synthesized and screened for their antimicrobial activity. These studies contribute to the ongoing search for new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Photoreactivity Studies : The photoreactivity of related compounds has been investigated to understand their behavior under different conditions, which is crucial for applications in photodynamic therapy and the development of light-sensitive drugs (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis of Chiral Intermediates : Efficient methods have been developed for the synthesis of chiral intermediates related to this compound. Such advancements are vital for the pharmaceutical industry, particularly in the synthesis of enantiomerically pure drugs (Wang, 2015).
Anticancer Drug Synthesis : The compound has been utilized in the synthesis of anticancer drugs, showcasing its importance in medicinal chemistry and drug development processes (Sharma et al., 2018).
Adduct Formation Studies : Studies have been conducted on the formation of adducts with morpholine, providing insights into molecular interactions and the potential for developing new pharmaceutical compounds (Oswald et al., 2002).
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-13-4-2-1-3-12(13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYAYNQZZXBPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)
![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621928.png)

![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide](/img/structure/B4621946.png)


![2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4621963.png)
![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)
![N-{2-[(2-methylphenyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4621995.png)
![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)
